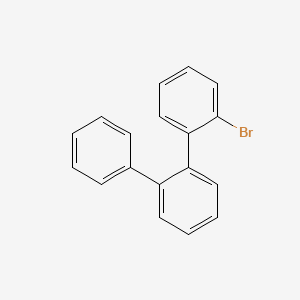

1-Bromo-2-(2-phenylphenyl)benzene

描述

属性

IUPAC Name |

1-bromo-2-(2-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLIDPYQVRVSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305062 | |

| Record name | 2-Bromo-1,1':2',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75295-57-7 | |

| Record name | NSC168930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1,1':2',1''-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 1 Bromo 2 2 Phenylphenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-bromo-2-(2-phenylphenyl)benzene, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide definitive evidence of its structure.

¹H NMR and ¹³C NMR Chemical Shift Assignments

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not widely available in peer-reviewed literature, predictions can be made based on the analysis of its parent structure, o-terphenyl (B166444), and related substituted aromatic compounds.

The ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The 13 protons of the molecule are chemically non-equivalent and would exhibit intricate splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum would display 18 distinct signals corresponding to the 18 carbon atoms in the molecule, as there is no molecular symmetry. The carbon atom attached to the bromine (C-Br) would appear in the range of 110-130 ppm, while the other aromatic carbons would resonate between 120-145 ppm. The exact chemical shifts are sensitive to the conformational arrangement of the phenyl rings.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes.

Interactive Data Table: Predicted NMR Data for this compound

| Technique | Expected Chemical Shift Range (ppm) | Notes |

| ¹H NMR | 7.0 - 8.0 | Complex multiplets due to coupling between 13 non-equivalent aromatic protons. |

| ¹³C NMR | 110 - 145 | 18 distinct signals expected. The C-Br signal would be in the lower part of this range. |

2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign the complex ¹H and ¹³C NMR spectra, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the proton-proton coupling network within each of the three phenyl rings, helping to trace the connectivity between adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would link each proton signal to its corresponding carbon signal, greatly aiding the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the different phenyl rings, for instance, by showing a correlation from the protons on one ring to the quaternary carbons of the adjacent ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation (the relative orientation of the phenyl rings) in solution.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the expected monoisotopic mass can be calculated with high precision.

The presence of a bromine atom is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). An experimental HRMS measurement matching the theoretical exact mass would provide unambiguous confirmation of the molecular formula C₁₈H₁₃Br. While low-resolution mass spectrometry data for the isomeric 2-bromo-p-terphenyl (B1275495) shows a molecular ion peak at m/z 309, specific HRMS data for the ortho isomer is not documented in the searched sources.

Interactive Data Table: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (Da) |

| [C₁₈H₁₃⁷⁹Br]⁺ | ⁷⁹Br | 308.0201 |

| [C₁₈H₁₃⁸¹Br]⁺ | ⁸¹Br | 310.0180 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, a study on its isomer, 2-bromo-p-terphenyl, provides insight into the type of data that would be obtained. stenutz.eu

Analysis of Intermolecular Interactions (e.g., π-Stacking, Halogen Bonding)

The crystal structure would also elucidate the intermolecular forces that govern the crystal packing. Potential interactions for this molecule include:

π-Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

C-H···π Interactions: Hydrogen atoms on one molecule interacting with the π-electron clouds of an adjacent molecule.

In the crystal structure of the related 2-bromo-p-terphenyl, weak C-H···π and Br···Br interactions (with a distance of 3.550 Å) were observed to stabilize the crystal packing. stenutz.eu Similar interactions would be expected for this compound, although the specific geometry and nature of these interactions would be unique to its structure.

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. However, to date, no specific polymorphs of this compound have been reported in the scientific literature. The investigation into its crystal packing is therefore based on the analysis of a closely related isomer, 2-bromo-p-terphenyl, for which crystallographic data is available.

The crystal structure of 2-bromo-p-terphenyl has been determined by single-crystal X-ray diffraction, providing a foundational understanding of its molecular arrangement in the solid state. nih.gov The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one non-perpendicular angle. The specific details of the crystallographic data are presented in the table below.

Interactive Table: Crystallographic Data for 2-Bromo-p-terphenyl

| Parameter | Value |

| Chemical Formula | C₁₈H₁₃Br |

| Molecular Weight | 309.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.039 (10) |

| b (Å) | 7.597 (3) |

| c (Å) | 18.907 (7) |

| β (°) | 133.650 (5) |

| Volume (ų) | 2810 (2) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 2.91 |

In the crystalline state of 2-bromo-p-terphenyl, the molecule exhibits a non-planar conformation. The dihedral angles between the central benzene (B151609) ring and the outer phenyl and bromophenyl rings are 33.47 (8)° and 66.35 (8)°, respectively. nih.gov This twisted arrangement is a common feature in polyphenyl systems and is a result of steric hindrance between the adjacent rings.

C-H···π Interactions: A significant contributor to the crystal packing is the presence of weak C-H···π interactions. nih.gov In this type of interaction, a hydrogen atom bonded to a carbon atom acts as a weak acid and interacts with the electron-rich π system of a neighboring aromatic ring. These interactions help to build a stable three-dimensional network.

Bromine···Bromine Interactions: Another key feature observed in the crystal packing of 2-bromo-p-terphenyl is the presence of intermolecular Br···Br interactions, with a measured distance of 3.5503 (15) Å. nih.gov This distance is shorter than the sum of the van der Waals radii of two bromine atoms, suggesting a significant attractive interaction. This type of interaction, often referred to as a halogen bond, plays a crucial role in the supramolecular assembly of halogenated organic compounds. nih.govrsc.org

Theoretical and Computational Chemistry Studies on 1 Bromo 2 2 Phenylphenyl Benzene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. However, no published DFT studies specifically for 1-Bromo-2-(2-phenylphenyl)benzene could be located.

Optimized Geometries and Conformational Energy Landscapes

A thorough conformational analysis of this compound would involve rotating the phenyl rings relative to each other to identify the lowest energy conformers and the transition states connecting them. This would provide insights into the molecule's flexibility and preferred three-dimensional structure. Unfortunately, no such studies have been published, and therefore, data on its optimized geometry and conformational energy landscape are not available.

Frontier Molecular Orbital Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. Analysis of the HOMO and LUMO energies and their spatial distribution would reveal the electrophilic and nucleophilic sites of this compound. Without specific DFT calculations, the energies of these orbitals and the resulting electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity remain undetermined.

Vibrational Spectroscopy Prediction and Interpretation

Theoretical vibrational spectroscopy, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. This information is invaluable for identifying characteristic vibrational modes and interpreting experimental spectra. As no computational studies have been conducted on this compound, there are no predicted vibrational frequencies or spectral interpretations to report.

Mechanistic Studies of Reaction Pathways Involving the Compound

Detailed mechanistic studies, often employing computational methods, are essential for understanding how a compound participates in chemical reactions. Such studies would elucidate the transition states, intermediates, and energy barriers for reactions involving this compound. The absence of such research means that the specific reaction pathways and mechanisms involving this compound have not been computationally explored.

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical analyses provide quantitative insights into a molecule's reactivity and selectivity in various chemical transformations. Descriptors such as atomic charges, Fukui functions, and electrostatic potentials can be calculated to predict how and where a molecule will react. Due to the lack of specific computational studies on this compound, no such quantum chemical analysis of its reactivity and selectivity is available in the scientific literature.

Applications in Advanced Materials Science and Catalysis

Precursor in Conjugated Polymer and Oligomer Synthesis

The synthesis of π-conjugated polymers is a cornerstone of modern materials science, with applications in organic electronics and photonics. rsc.org 1-Bromo-2-(2-phenylphenyl)benzene serves as a critical building block in this field.

Conjugated polymers, characterized by alternating single and double bonds, possess unique electronic properties that make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of ortho-substituted terphenyl units, derived from this compound, into the polymer backbone can significantly influence the material's properties. nih.gov The bulky nature of the terphenyl group can disrupt intermolecular packing, which in turn can enhance the solubility of the resulting polymers and influence their solid-state morphology. rsc.org

The synthesis of such polymers often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom of this compound is replaced with other aromatic units. nih.gov This allows for the precise construction of polymer chains with desired electronic and physical characteristics. For instance, incorporating terphenyl units can raise the triplet energy of a host material in an OLED, which is crucial for achieving high efficiency in phosphorescent devices. nih.gov

A general synthetic route to incorporate the 2-(2-phenylphenyl)benzene moiety into a polymer chain is through polycondensation reactions. rsc.org For example, a palladium-catalyzed cross-coupling reaction can be employed to polymerize a dibromo-functionalized monomer with a monomer containing two boronic acid or stannane (B1208499) groups. nii.ac.jp If one of these monomers is derived from this compound, the resulting polymer will feature the bulky terphenyl side group.

Table 1: Impact of Terphenyl Scaffolds on Polymer Properties

| Property | Influence of this compound Moiety | Rationale |

| Solubility | Generally Increased | The bulky terphenyl group disrupts intermolecular packing, reducing crystallinity and improving solubility in organic solvents. |

| Solid-State Morphology | More Amorphous | The steric hindrance prevents ordered packing, leading to a more amorphous solid-state structure. |

| Electronic Properties | Tunable | The non-coplanar nature of the phenyl rings can be used to tune the effective conjugation length and, consequently, the HOMO/LUMO energy levels. |

| Thermal Stability | Often Enhanced | The rigid terphenyl framework can contribute to a higher glass transition temperature and improved thermal stability of the polymer. |

Beyond linear polymers, this compound is instrumental in the design of functionalized aromatic scaffolds. The bromine atom serves as a handle for post-polymerization modification or for the introduction of specific functional groups prior to polymerization. rsc.org This allows for the creation of materials with tailored functionalities, such as specific sensing capabilities or enhanced charge transport properties.

The ability to introduce substituents at the ortho-position of terphenyl groups is a valuable strategy for creating efficient host materials with wide band gaps by suppressing π-conjugation throughout the molecule. nih.gov This controlled disruption of conjugation is essential for designing materials for specific electronic applications.

Ligand Design and Development for Transition Metal Catalysis

The field of transition metal catalysis relies heavily on the design of sophisticated ligands that can tune the reactivity and selectivity of the metal center. nih.gov The sterically demanding and electronically tunable framework of this compound makes it an excellent starting point for the synthesis of novel ligands. acs.org

Phosphines and N-heterocyclic carbenes (NHCs) are two of the most important classes of ligands in homogeneous catalysis. nih.govtcichemicals.comchemscene.com The ortho-bromoterphenyl scaffold provides a robust platform for the synthesis of both types of ligands.

The synthesis of terphenyl-based phosphine (B1218219) ligands typically involves the reaction of a lithiated derivative of this compound (generated via lithium-halogen exchange) with a chlorophosphine. This allows for the introduction of a phosphine group at the ortho-position of the central phenyl ring. The resulting ligands possess a unique steric profile that can significantly influence the outcome of catalytic reactions. acs.org

Similarly, NHC ligands can be synthesized from precursors derived from this compound. NHCs are known for their strong σ-donating ability and their capacity to form highly stable metal complexes. sigmaaldrich.com The bulky terphenyl framework can be used to create highly encumbered NHC ligands, which can promote challenging catalytic transformations by stabilizing reactive intermediates and facilitating reductive elimination. sigmaaldrich.com

The steric and electronic properties of a ligand are critical determinants of its performance in a catalytic cycle. nih.govrsc.org Terphenyl-based ligands derived from this compound offer a high degree of tunability in both respects.

The steric bulk of these ligands, often quantified by the cone angle, can create a specific coordination environment around the metal center. researchgate.netunits.it This can lead to enhanced selectivity in reactions such as cross-coupling and hydroformylation by controlling the approach of substrates to the catalytic site. For example, the use of bulky phosphine ligands can promote the reductive elimination step in palladium-catalyzed cross-coupling reactions, leading to higher turnover numbers.

The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on the pendant phenyl rings of the terphenyl scaffold. This allows for fine-tuning of the electron density at the metal center, which in turn affects its reactivity in key steps of the catalytic cycle, such as oxidative addition and migratory insertion. nih.govrsc.org

Table 2: Properties of Ligands Derived from this compound

| Ligand Type | Key Synthetic Step | Important Properties | Influence on Catalysis |

| Terphenyl Phosphines | Lithiation followed by reaction with a chlorophosphine | High steric bulk, tunable electronic properties | Enhanced selectivity, promotion of reductive elimination, stabilization of active species |

| Terphenyl NHCs | Multi-step synthesis involving the formation of an imidazolium (B1220033) salt | Strong σ-donation, high steric hindrance, robust metal-ligand bond | Increased catalyst stability, ability to activate less reactive substrates, promotion of challenging transformations |

Intermediate in Complex Molecular Architecture Synthesis (Non-Biological Targets)

The unique three-dimensional structure of the terphenyl framework makes this compound a valuable intermediate in the synthesis of complex, non-biological molecular architectures. The controlled, stepwise functionalization of the terphenyl scaffold allows for the construction of intricate and highly strained molecular systems.

One notable application is in the synthesis of cycloparaphenylenes, also known as "carbon nanohoops." acs.org These strained, cyclic molecules are of significant interest for their unique electronic and photophysical properties. The synthesis of these structures often involves the macrocyclization of linear precursors containing bent building blocks. Terphenyl units, with their inherent twist, can be incorporated into these precursors to facilitate the formation of the desired cyclic structure. acs.org The bromine atom on this compound can be used as a reactive site to connect the terphenyl unit to other parts of the macrocyclic precursor through cross-coupling reactions.

Stereoselective and Regioselective Transformations

The controlled introduction of chirality and the precise functionalization of specific positions within a molecule are central challenges in modern organic synthesis. This compound serves as a key substrate in achieving these goals through atroposelective and regioselective reactions, primarily driven by palladium catalysis.

Atroposelective C-H Bromination:

A significant advancement in the use of this compound and its derivatives lies in the development of atroposelective C-H halogenation. nih.govdntb.gov.uarsc.org This strategy allows for the synthesis of axially chiral biaryls, which are prevalent in chiral ligands, natural products, and functional materials. By employing a high-valent palladium catalyst in conjunction with a chiral transient directing group, it is possible to achieve highly enantioselective bromination of biaryl compounds. nih.govdntb.gov.ua This method is noteworthy for its scalability and tolerance to air and moisture. nih.gov The resulting chiral monobrominated and dibrominated biaryls are valuable synthetic intermediates, possessing orthogonal handles for further diversification. nih.gov

Research has demonstrated that the enantioconvergent strategy is applicable to a wide range of biaryl compounds with diverse steric and electronic properties, consistently yielding products with high enantioselectivity. nih.gov For instance, the palladium-catalyzed bromination of various biaryl substrates using N-bromosuccinimide (NBS) as the bromine source and a chiral amino acid-derived ligand can produce chiral biaryls in good to excellent yields and with exceptional enantiomeric excess (ee). nih.gov

| Substrate | Catalyst System | Brominating Agent | Yield (%) | Enantioselectivity (ee %) |

|---|---|---|---|---|

| Biphenyl-2-carbaldehyde | Pd(OAc)₂ / Chiral Amino Acid Ligand | NBS | 84 | >99 |

| 2'-Methylbiphenyl-2-carbaldehyde | Pd(OAc)₂ / Chiral Amino Acid Ligand | NBS | 75 | 98 |

| 3'-Methoxybiphenyl-2-carbaldehyde | Pd(OAc)₂ / Chiral Amino Acid Ligand | NBS | 88 | >99 |

Regioselective Functionalization:

The inherent reactivity of the C-H bonds in this compound and related structures can be harnessed for regioselective functionalization. While the bromine atom provides a clear site for cross-coupling reactions, the activation of specific C-H bonds allows for the introduction of new functional groups at positions that are otherwise difficult to access. Palladium catalysis has been instrumental in directing these transformations to specific sites, often dictated by the electronic and steric environment of the substrate. nih.gov The ability to selectively functionalize different positions on the biphenyl (B1667301) core is crucial for the rational design of molecules with tailored properties for applications in materials science.

Cascade Reactions and Annulations

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and annulation reactions, which involve the formation of a new ring, are powerful tools for the rapid construction of complex molecular architectures. This compound is an excellent substrate for such transformations, leading to the synthesis of various fused polycyclic systems.

Palladium-Catalyzed Annulation with Alkynes:

A notable application of this compound derivatives is their palladium-catalyzed annulation with alkynes to construct phenanthrene (B1679779) frameworks. researchgate.net This methodology offers an efficient route to functionalized phenanthrenes and even more complex dibenzochrysene derivatives. researchgate.net The reaction typically involves the coupling of a 2,2'-dihalobiphenyl with an alkyne in the presence of a palladium catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Palladium-Catalyzed [4+3] Annulation with Epoxides:

A novel and efficient approach for the synthesis of seven-membered rings fused to a biphenyl core involves the palladium-catalyzed [4+3] annulation of 2-bromobiphenyls with epoxides. rsc.orgrawdatalibrary.netresearchgate.net This reaction leads to the formation of dihydrodibenzo[b,d]oxepine derivatives. The process is characterized by its good step economy, broad substrate scope, and the use of readily available starting materials. rsc.orgresearchgate.net The reaction proceeds through a cascade involving direct C-H and C-O bond activation followed by the ring-forming annulation. rsc.org The versatility of this method allows for the synthesis of a variety of substituted dihydrodibenzo[b,d]oxepines by varying both the biphenyl and epoxide components. researchgate.net

| Reaction Type | 2-Bromobiphenyl Derivative | Reaction Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Annulation with Alkyne | 2,2'-Dibromobiphenyl | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | 9,10-Diphenylphenanthrene | Good | researchgate.net |

| [4+3] Annulation with Epoxide | 2-Bromobiphenyl | Styrene Oxide | Pd(OAc)₂ / P(o-tol)₃ | 6-Phenyl-6,7-dihydrodibenzo[b,d]oxepine | 84 | researchgate.net |

| [4+3] Annulation with Epoxide | 2-Bromo-4'-methylbiphenyl | 1,2-Epoxyhexane | Pd(OAc)₂ / P(o-tol)₃ | 6-Butyl-2'-methyl-6,7-dihydrodibenzo[b,d]oxepine | 72 | researchgate.net |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-Bromo-2-(2-phenylphenyl)benzene and its derivatives has traditionally relied on classical cross-coupling reactions. The palladium-catalyzed Suzuki coupling of 2-bromophenylboronic acid with 1-bromo-2-iodobenzene (B155775) or similar precursors is a well-established method. nih.gov However, the future of organic synthesis lies in the development of more atom-economical, efficient, and environmentally benign methodologies.

Future research should focus on exploring alternative synthetic strategies. Metal-catalyzed cross-coupling reactions will likely continue to be a mainstay, with an emphasis on improving their efficiency and scope. researchgate.net For instance, Negishi cross-coupling reactions, which utilize organozinc reagents, could offer a viable alternative, particularly when steric hindrance poses a challenge for other methods. researchgate.net

A particularly exciting avenue is the application of C-H bond activation strategies. researchgate.netresearchgate.net This approach allows for the direct formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials and thus reducing the number of synthetic steps. researchgate.net Research into the selective C-H arylation of 2-bromobiphenyl (B48390) could provide a more direct and sustainable route to this compound.

Furthermore, non-metal-catalyzed methods are gaining traction for the synthesis of sterically hindered biaryls and terphenyls. researchgate.net These methods, which can involve reactions like the Diels-Alder cycloaddition followed by aromatization, could offer unique advantages in terms of functional group tolerance and avoiding transition metal contaminants in the final products, which is crucial for electronic applications. walisongo.ac.id

A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Advantages | Potential Challenges |

| Suzuki Coupling | Well-established, good functional group tolerance. | Requires pre-functionalized starting materials (boronic acids). |

| Negishi Coupling | Can be effective for sterically hindered substrates. | Organozinc reagents are moisture-sensitive. researchgate.net |

| C-H Activation | High atom economy, fewer synthetic steps. researchgate.net | Selectivity can be a challenge, may require directing groups. |

| Diels-Alder/Aromatization | Metal-free, can build complex cores. | May require harsh conditions for aromatization. walisongo.ac.id |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by the presence of the C-Br bond and the aromatic backbone. While its use in further cross-coupling reactions to introduce additional functional groups is a primary application, there is significant potential for exploring more unconventional reactivity.

The sterically crowded environment around the bromine atom could lead to unusual reactivity. For example, exploring its participation in reactions that proceed via a benzyne intermediate could lead to the formation of novel polycyclic aromatic hydrocarbons. The generation of an aryne from the ortho-bromophenyl moiety could be followed by intramolecular trapping by one of the adjacent phenyl rings.

Furthermore, the terphenyl scaffold itself can act as a ligand for transition metals. The unique steric and electronic properties of o-terphenyl (B166444) ligands have been shown to stabilize highly unusual bonding motifs, such as metal-metal quintuple bonds. wikipedia.org Investigating the coordination chemistry of de-brominated this compound could lead to the discovery of novel catalysts or materials with unique electronic properties.

The potential for selective C-H functionalization on the different phenyl rings of the terphenyl backbone also presents an exciting area for future research. Differentiating between the various C-H bonds to achieve regioselective functionalization would unlock a vast chemical space for creating novel derivatives with tailored properties.

Advanced Computational Modeling for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of organic materials. acs.orghhu.de For this compound and its derivatives, advanced computational modeling can provide invaluable insights into their electronic structure and guide the design of new materials with specific functionalities.

Future research should leverage computational modeling to predict key properties relevant to organic electronics, such as:

HOMO/LUMO Energy Levels: These determine the charge injection and transport properties of a material. acs.org

Reorganization Energy: A crucial parameter that influences charge mobility. acs.org

Triplet Energy: Important for applications in phosphorescent organic light-emitting diodes (OLEDs).

DFT calculations can be used to systematically study the effect of different substituents on the terphenyl backbone, allowing for the in-silico screening of a large number of potential candidates before their synthesis. acs.org For example, introducing electron-donating or electron-withdrawing groups at specific positions can be used to fine-tune the electronic properties of the molecule. acs.org

Table 2: Predicted Electronic Properties of Substituted o-Terphenyls (Illustrative)

| Substituent at 4'-position | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| -H | -5.8 | -1.9 | 3.9 |

| -OCH₃ (Electron Donating) | -5.6 | -1.8 | 3.8 |

| -CN (Electron Withdrawing) | -6.1 | -2.2 | 3.9 |

Note: These are hypothetical values to illustrate the concept.

Integration into Multifunctional Material Systems

The primary application area for materials derived from this compound is in organic electronics, particularly as host materials in OLEDs. nih.gov The ortho-substitution on the terphenyl core helps to disrupt π-conjugation, leading to a wide bandgap, which is a desirable characteristic for host materials. nih.gov

Future research should focus on the rational design and synthesis of derivatives of this compound to create multifunctional materials. By introducing specific functional groups, it is possible to impart additional properties to the final material system. For example, incorporating moieties known for their high charge carrier mobility could lead to materials that function as both the host and the charge transport layer in an OLED, simplifying device architecture.

The versatility of the bromo-substituent allows for its conversion into a wide range of other functional groups, making this compound a key intermediate for a diverse library of terphenyl derivatives. nih.gov These derivatives could find applications beyond OLEDs, for instance, in:

Organic Field-Effect Transistors (OFETs): The rigid and planarizable nature of the terphenyl backbone could be beneficial for achieving high charge carrier mobilities.

Organic Photovoltaics (OPVs): As electron-donating or electron-accepting components in the active layer.

Liquid Crystals: The rod-like shape of terphenyls makes them suitable candidates for liquid crystalline materials. samaterials.com

The integration of these terphenyl-based molecules into more complex architectures, such as polymers or dendrimers, is another promising research direction. This would allow for the combination of the unique properties of the terphenyl unit with the processability and film-forming capabilities of macromolecules.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-2-(2-phenylphenyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of o-terphenyl derivatives. For example, selective bromination at the ortho position can be achieved using bromine (Br₂) in the presence of Lewis acid catalysts like FeBr₃ under controlled temperatures (0–25°C). Purification via column chromatography with silica gel and characterization by ¹H/¹³C NMR ensures product integrity . Comparative studies with structurally similar brominated aromatics (e.g., 1-bromo-2-(phenylselenyl)benzene) highlight the importance of steric effects from the 2-phenylphenyl group in directing regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. The deshielding effect of the bromine atom and adjacent phenyl groups can be observed in chemical shifts (e.g., aromatic protons appear at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction reveals bond angles and π-stacking interactions. For example, the crystal structure of analogous compounds (e.g., 1-bromo-2-(phenylselenyl)benzene) shows a monoclinic lattice (space group P21/c) with weak dimer formation via π-π interactions .

Q. How does the steric bulk of the 2-phenylphenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-substituted phenyl group creates steric hindrance, slowing oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Optimizing ligand systems (e.g., bulky phosphines like Mor-DalPhos) and using polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) can mitigate this issue. Comparative studies with less hindered analogs (e.g., 1-bromo-2-methoxybenzene) demonstrate reduced reaction rates for the target compound .

Advanced Research Questions

Q. What mechanistic challenges arise when using this compound in palladium-catalyzed amination reactions?

- Methodological Answer : The bulky terphenyl group can inhibit catalyst turnover by stabilizing Pd(0) intermediates, leading to catalyst deactivation. Strategies include:

- Ligand Design : Electron-rich, sterically demanding ligands (e.g., XPhos) enhance oxidative addition kinetics.

- Additives : Silver salts (Ag₂O) or cesium carbonate (Cs₂CO₃) improve transmetallation efficiency.

- Kinetic Studies : Monitoring reaction progress via GC-MS or in situ IR spectroscopy helps identify rate-limiting steps .

Q. How can computational chemistry predict the reactivity of this compound in radical-mediated reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) and transition states. For instance:

- The C-Br BDE (~280 kJ/mol) suggests susceptibility to homolytic cleavage under UV light.

- Radical trapping experiments with TEMPO confirm the formation of aryl radicals, validated by EPR spectroscopy .

Q. What role does this compound play in studying π-stacking interactions in supramolecular assemblies?

- Methodological Answer : The planar terphenyl moiety facilitates slipped π-stacking, observed in X-ray structures (e.g., interplanar distances of 3.4–3.7 Å). Single-crystal studies of analogous compounds (e.g., 1-bromo-8-(phenylselenyl)naphthalene) show similar interactions, which can be quantified using Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。